

# Application Notes and Protocols: PNU-142586 hOAT3 Transport Assay in HEK293 Cells

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Compound of Interest		
Compound Name:	PNU-142586	
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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting a human Organic Anion Transporter 3 (hOAT3) transport assay using **PNU-142586** in Human Embryonic Kidney 293 (HEK293) cells. **PNU-142586** is a major metabolite of the antibiotic linezolid, and understanding its interaction with hOAT3 is crucial for studying its pharmacokinetics and potential drug-drug interactions.[1][2]

## Introduction

The human organic anion transporter 3 (hOAT3), a member of the solute carrier family 22 (SLC22A8), is primarily expressed on the basolateral membrane of renal proximal tubule cells. [3][4] It plays a significant role in the elimination of a wide range of endogenous and exogenous organic anions from the blood into the kidneys for subsequent excretion.[3][4] PNU-142586 has been identified as a substrate for hOAT3.[1][5] In vitro studies using HEK293 cells stably expressing hOAT3 have demonstrated significantly higher uptake of PNU-142586 compared to control cells lacking the transporter.[1][5] This assay can be utilized to investigate potential inhibitors of hOAT3-mediated transport of PNU-142586, which is critical for predicting and understanding drug-drug interactions that may alter the clearance of this metabolite.

## **Data Presentation**



Table 1: PNU-142586 Transport and Inhibition Data

Parameter	Cell Line	Compound	Concentrati on	Value	Reference
Substrate Transport	HEK-hOAT3 vs. HEK-pBK	PNU-142586	1 μΜ	Significantly higher uptake in HEK- hOAT3	[1][5]
Inhibition (IC50)	HEK-hOAT3	Lansoprazole	Various	0.59 ± 0.38 μΜ	[1][5]
Inhibition Control	HEK-hOAT3	Probenecid	100 μΜ	Significant inhibition of PNU-142586 uptake	[5]

## **Experimental Protocols**

This section details the necessary protocols for performing the **PNU-142586** hOAT3 transport assay in HEK293 cells.

### **Cell Culture**

- Cell Lines:
  - HEK293 cells stably transfected with human OAT3 (HEK-hOAT3).
  - Control HEK293 cells transfected with an empty vector (e.g., HEK-pBK).
- Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418 or hygromycin B) to maintain transporter expression.
- Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
   Passage cells every 2-3 days to maintain sub-confluent conditions.

## PNU-142586 Uptake Assay



This protocol is designed to determine if **PNU-142586** is a substrate of hOAT3.

#### Materials:

- HEK-hOAT3 and control HEK293 cells.
- 24-well poly-D-lysine coated plates.
- PNU-142586.
- Transport Buffer (e.g., Hanks' Balanced Salt Solution HBSS).
- Lysis Buffer (e.g., 0.1 M NaOH or RIPA buffer).
- Scintillation cocktail (if using radiolabeled PNU-142586) or appropriate buffer for LC-MS/MS analysis.

#### Procedure:

- Seed HEK-hOAT3 and control cells in a 24-well plate at a density of 2 x 10<sup>5</sup> cells/well and grow to confluence (typically 48 hours).
- o On the day of the experiment, wash the cells twice with pre-warmed Transport Buffer.
- Pre-incubate the cells in Transport Buffer for 10 minutes at 37°C.
- $\circ$  Prepare the uptake solution by diluting **PNU-142586** in Transport Buffer to the final desired concentration (e.g., 1  $\mu$ M).[5]
- Remove the pre-incubation buffer and add the PNU-142586 uptake solution to each well.
- Incubate for a specified time (e.g., 5 minutes) at 37°C.[5]
- To stop the uptake, rapidly wash the cells three times with ice-cold Transport Buffer.
- Lyse the cells by adding Lysis Buffer to each well and incubating for 30 minutes at room temperature with gentle shaking.



- Collect the cell lysates and determine the intracellular concentration of PNU-142586 using a suitable analytical method such as LC-MS/MS. If using a radiolabeled compound, perform liquid scintillation counting.
- Determine the protein concentration in each lysate using a standard protein assay (e.g., BCA assay) to normalize the uptake data.
- Calculate the uptake rate (e.g., in pmol/mg protein/min). Compare the uptake in HEKhOAT3 cells to that in control cells.

## **Inhibition Assay**

This protocol is used to evaluate the inhibitory effect of a test compound on the hOAT3-mediated transport of **PNU-142586**.

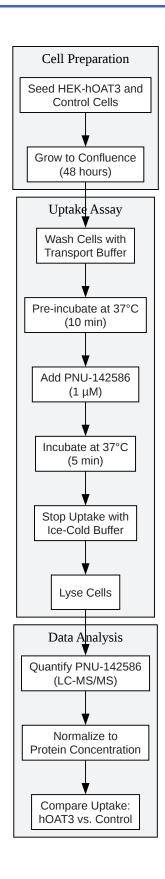
- Materials:
  - Same as the uptake assay.
  - Test inhibitor compound (e.g., Lansoprazole).
  - Positive control inhibitor (e.g., Probenecid).
- Procedure:
  - Follow steps 1 and 2 of the PNU-142586 Uptake Assay protocol.
  - Prepare the uptake solution containing a fixed concentration of PNU-142586 (e.g., 1 μM) and varying concentrations of the test inhibitor or positive control (e.g., Lansoprazole, Probenecid).[1][5] A vehicle control (e.g., DMSO) should also be included.
  - Remove the pre-incubation buffer and add the PNU-142586 uptake solution with or without the inhibitor to the respective wells.
  - Incubate for 5 minutes at 37°C.[5]
  - Follow steps 7-10 of the PNU-142586 Uptake Assay protocol.



- Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

## **Mandatory Visualizations**

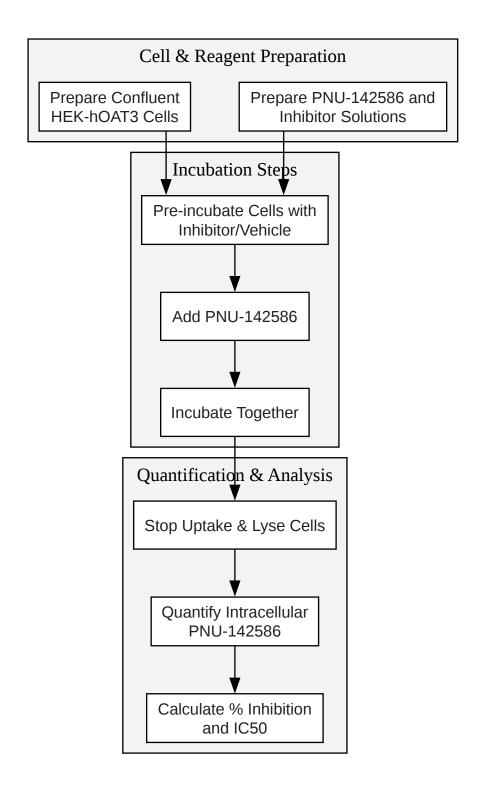




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Caption: Experimental workflow for the PNU-142586 hOAT3 uptake assay.

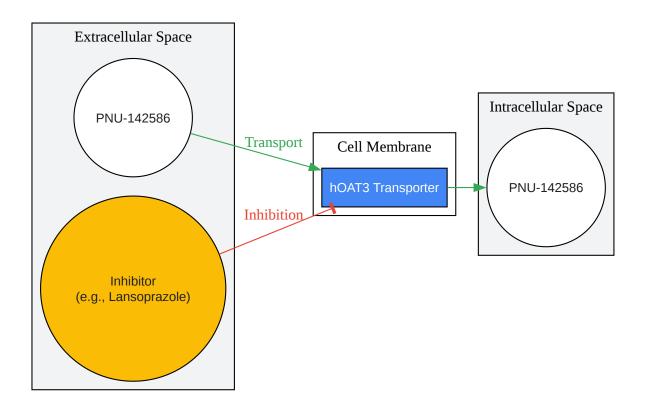




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Caption: Workflow for the hOAT3 inhibition assay with PNU-142586.





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Caption: PNU-142586 transport by hOAT3 and its inhibition.

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- To cite this document: BenchChem. [Application Notes and Protocols: PNU-142586 hOAT3
   Transport Assay in HEK293 Cells]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b601331#pnu-142586-hoat3-transport-assay-in-hek293-cells]

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